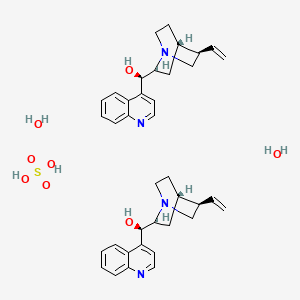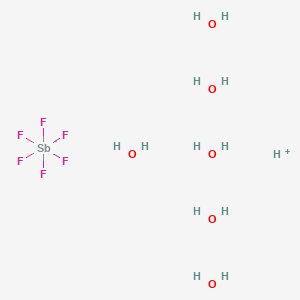
1-Bromo-6-fluoronaphthalene
Descripción general
Descripción
1-Bromo-6-fluoronaphthalene is a useful research compound. Its molecular formula is C10H6BrF and its molecular weight is 225.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Vibrational Spectra Study : A study by Krishnakumar, Prabavathi, and Muthunatesan (2008) employed density functional theory to interpret the FTIR and FT-Raman spectra of 1-bromo 4-fluoronaphthalene, a closely related compound. This research is essential for understanding the molecular vibrations and structure of such compounds (Krishnakumar, Prabavathi, & Muthunatesan, 2008).
Fungal Metabolism of Fluoronaphthalenes : Cerniglia, Miller, Yang, and Freeman (1984) investigated the metabolism of 1-fluoronaphthalene by Cunninghamella elegans, providing insights into the biotransformation and potential environmental impact of fluoronaphthalenes. Their study found specific metabolic pathways and stereoselectivity in the metabolism of 1-fluoronaphthalene (Cerniglia, Miller, Yang, & Freeman, 1984).
Fluorogenic Labelling in HPLC Analysis : Gatti, Cavrini, Roveri, Bousquet, and Bonazzi (1992, 1996) explored the use of 2-bromoacetyl-6-methoxynaphthalene as a fluorogenic labeling reagent in high-performance liquid chromatography (HPLC) for the analysis of biologically active carboxylic acids. This application is significant for the sensitive and selective analysis of various compounds in pharmaceuticals and biological samples (Gatti, Cavrini, Roveri, Bousquet, & Bonazzi, 1992, 1996).
Organometallic Chemistry : Guo, Kong, Kanno, He, Nakajima, and Takahashi (2006) demonstrated the defluorination of 1-fluoronaphthalene catalyzed by transition metal catalysts, revealing potential applications in organic synthesis and the study of reaction mechanisms (Guo et al., 2006).
NMR Spectroscopy : Abraham, Mobli, and Smith (2004) conducted a study on the 1H NMR spectra of 1-halonaphthalenes, which includes compounds similar to 1-Bromo-6-fluoronaphthalene. This research is vital for understanding the electronic effects and molecular structure of halogenated naphthalenes (Abraham, Mobli, & Smith, 2004).
Propiedades
IUPAC Name |
1-bromo-6-fluoronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLOZPUNRHOEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



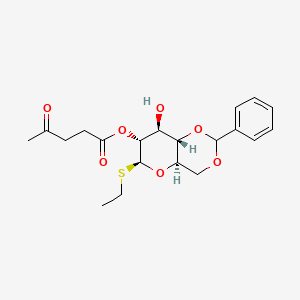
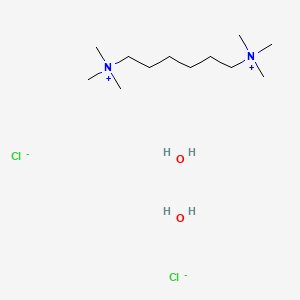
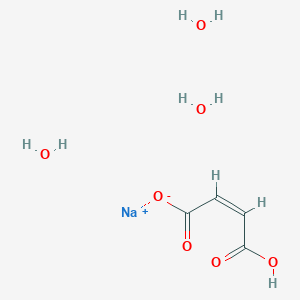
![Disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);hydrate](/img/structure/B8003696.png)
![5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B8003711.png)
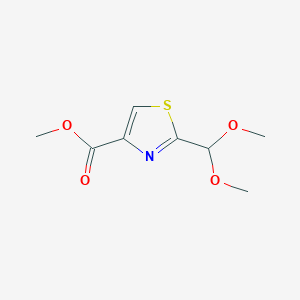
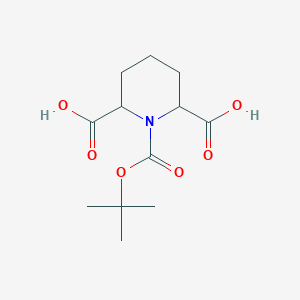
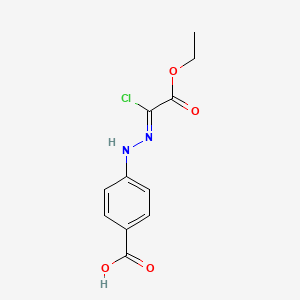
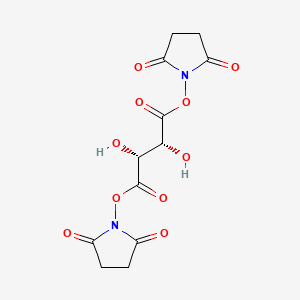
![Dichloro[2-(4,5-dihydro-2-oxazolyl)quinoline]palladium(II)](/img/structure/B8003761.png)
